2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid is a significant compound in organic chemistry and pharmaceutical research, characterized by its unique molecular structure that includes a piperidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula for this compound is , and it is often utilized as a versatile building block in the synthesis of various organic molecules and pharmaceuticals.
This compound is classified under amino acids and derivatives due to the presence of both amino and carboxylic acid functional groups. It serves as an intermediate in the synthesis of more complex organic compounds and has applications across different scientific fields, including medicinal chemistry and biochemistry.
The synthesis of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid typically involves several steps:
The synthesis can be optimized for large-scale production using advanced techniques such as continuous flow reactors, which enhance yield and purity while minimizing by-products. Reaction conditions are carefully controlled to ensure efficiency.
The molecular structure of 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid can be described as follows:
The presence of the Boc group enhances stability, making the compound suitable for further functionalization.
The compound can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The Boc group provides stability during chemical reactions, while the amino and acetic acid groups facilitate further functionalization. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Key chemical properties include:
2-(4-Amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid has diverse applications in scientific research:
The synthesis of 2-(4-amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid (molecular formula: C₁₂H₂₂N₂O₄; molecular weight: 258.31 g/mol) necessitates strategic protection-deprotection sequences to preserve the integrity of its amine and carboxylic acid functionalities [3] [5]. The tert-butoxycarbonyl (Boc) group serves as the cornerstone for protecting the piperidine nitrogen, typically introduced via reaction of piperidine precursors with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) containing a base like triethylamine (20–25°C, 4–6 hours, >90% yield) [1] [7]. This step prevents unwanted side reactions during subsequent functionalization of the piperidine ring.
A critical challenge lies in the selective deprotection of the 4-amino group while retaining the Boc protection. Patent WO2019232010A1 details a two-step sequence involving acidic cleavage of temporary protecting groups (e.g., trifluoroacetamide) using hydrochloric acid (HCl) in dioxane (0–5°C, 1–2 hours), followed by pH-controlled crystallization (pH 8–9) to isolate the free amine intermediate [1]. Ammonium hydroxide or potassium carbonate are preferred for pH adjustment to minimize Boc group cleavage [1] . Solvent optimization studies reveal that ethyl acetate/water mixtures enhance yield (82–85%) compared to THF/water (70–73%) by reducing emulsion formation during extraction [3] [7].
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate | Triethylamine | DCM | 4 | 92 |
| Boc₂O | DMAP | THF | 6 | 85 |
| Boc-ON | NaHCO₃ | DCM/H₂O | 8 | 78 |
Post-deprotection, the acetic acid side chain is installed via alkylation strategies. Methyl bromoacetate reacts with the 4-amino-piperidine intermediate in acetonitrile with potassium carbonate (60°C, 12 hours, 75% yield), followed by hydrolysis using lithium hydroxide (LiOH) in THF/water (room temperature, 3 hours, >95% conversion) [1] . This sequence underscores the necessity for orthogonal protection: the Boc group remains intact under basic hydrolysis conditions, enabling high-purity (>95%) isolation of the target compound [5] .
Achieving stereocontrol at the C3 and C4 positions of the piperidine ring is essential for biological efficacy (e.g., in PROTAC linkers or enzyme inhibitors) [3] [4]. The C3-acetic acid moiety classifies this compound as a β,β-disubstituted β-amino acid derivative, requiring advanced stereoselective techniques.
Chiral triflate displacement is a predominant method for constructing the C3 stereocenter. As reported by Matulevičiūtė et al., enantiopure α-hydroxy acid esters (e.g., (R)- or (S)-lactic acid methyl ester) are converted to triflate esters using trifluoromethanesulfonic anhydride and pyridine in DCM (−78°C, 30 minutes) [7]. Subsequent SN₂ reaction with 4-Boc-aminopiperidine in the presence of triethylamine (−50°C, 2 hours) yields methyl (S)-2-(4-(Boc-amino)piperidin-3-yl)acetate with inversion of configuration (84% yield, 98% ee) [7]. The low temperature (−50°C) suppresses racemization, a common limitation with α-haloester analogues [7].
For the C4 amino stereocenter, enzymatic resolutions offer high selectivity. Imine reductase (IRED)-catalyzed oxidation of racemic 4-aminopiperidine precursors enables kinetic resolution, where the (R)-enantiomer is selectively oxidized to an imine, leaving the desired (S)-amine enantiomer (≥99% ee) [8]. This method, validated for analogous piperidine carboxylates like ethyl (2R,3S)-2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate, achieves 48% yield of the single enantiomer – near-theoretical maximum for kinetic resolution [8].
| Method | Catalyst/Reagent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| Triflate Displacement | Tf₂O, TEA | −50°C | 98 | 84 |
| Enzymatic Resolution | IRED | 30°C | >99 | 48 |
| Chiral Auxiliary | (S)-Proline-derived | 25°C | 92 | 65 |
Chiral pool synthesis utilizing natural amino acids (e.g., L-serine) as starting materials provides an alternative route. Serine’s inherent chirality is transferred to the C3 position via Arndt-Eistert homologation, though this requires 6–7 steps with an overall yield of 25–30% [6].
Continuous flow technology addresses key limitations in batch synthesis of 2-(4-amino-1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, particularly exothermic reactions and intermediate instability [1] [8].
Boc protection under flow conditions achieves superior heat transfer and reduced reaction times. A microreactor system (channel diameter: 500 µm) with staggered herringbone mixers enables instantaneous mixing of piperidine and Boc₂O streams in DCM (residence time: 60 seconds, 25°C). This eliminates hot spots observed in batch reactors, suppressing di-Boc byproduct formation (<2% vs. 8–10% in batch) and improving yield to 96% [1] [7].
For hydrolysis of the methyl ester intermediate, telescoped flow-hydrolysis minimizes degradation. A two-reactor sequence combines:
Enzymatic kinetic resolution in flow enhances enzyme stability and substrate turnover. A packed-bed reactor filled with immobilized IRED (e.g., from Streptomyces spp.) processes a racemic amine substrate solution (0.2 M in phosphate buffer, pH 7.5) at 0.5 mL/min flow rate. Co-factor regeneration uses glucose dehydrogenase (GDH) in a separate stream, enabling continuous operation for >120 hours with <5% activity loss [8].
| Step | Parameter | Batch Process | Flow Process |
|---|---|---|---|
| Boc Protection | Time | 4 h | 1 min |
| Byproduct Formation | 8–10% | <2% | |
| Ester Hydrolysis | Time | 3 h | 30 min |
| Kinetic Resolution | Enzyme Lifetime | 24 h | >120 h |
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7